
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid
概要
説明
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a pyridin-3-yloxy group and a carboxylic acid group
作用機序
Target of Action
The compound contains a pyrazole ring, which is a common moiety in many bioactive molecules. Pyrazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Mode of Action
Without specific information on this compound, it’s challenging to provide an accurate description of its mode of action. Many pyrazole derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function and leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the wide range of activities exhibited by pyrazole derivatives, it could potentially influence a variety of cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
類似化合物との比較
Similar Compounds
- 1,3-dimethyl-5-(pyridin-2-yloxy)-1H-pyrazole-4-carboxylic acid
- 1,3-dimethyl-5-(pyridin-4-yloxy)-1H-pyrazole-4-carboxylic acid
- 1,3-dimethyl-5-(quinolin-3-yloxy)-1H-pyrazole-4-carboxylic acid
Uniqueness
1,3-dimethyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the pyridin-3-yloxy group, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in various chemical reactions and applications.
特性
IUPAC Name |
1,3-dimethyl-5-pyridin-3-yloxypyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-9(11(15)16)10(14(2)13-7)17-8-4-3-5-12-6-8/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCADPYGTXRQUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)OC2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


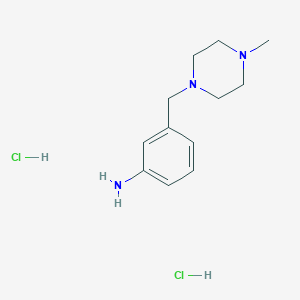

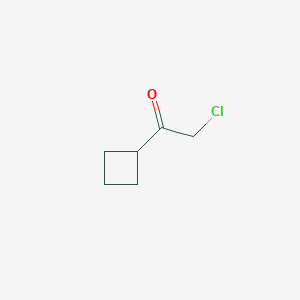
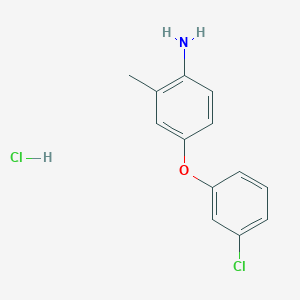
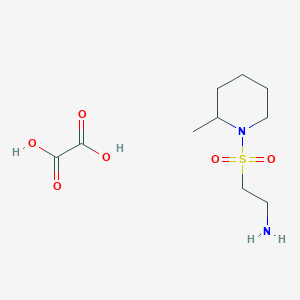
![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)
![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
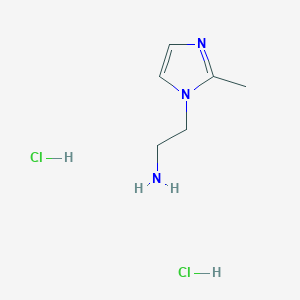
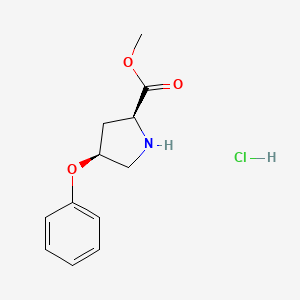


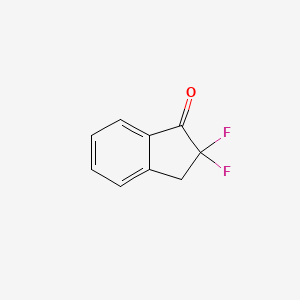

![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
